Raphin1: A Technical Monograph on the Selective Inhibition of PPP1R15B
Raphin1: A Technical Monograph on the Selective Inhibition of PPP1R15B
This technical guide provides an in-depth analysis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine , scientifically known as Raphin1 (CAS 94023-67-3).
Executive Summary
Raphin1 (CAS 94023-67-3) is a selective, orally bioavailable small molecule inhibitor of PPP1R15B (Protein Phosphatase 1 Regulatory Subunit 15B).[1][2][3] Unlike its structural analog Guanabenz, which targets the stress-inducible PPP1R15A (GADD34) and
By inhibiting PPP1R15B, Raphin1 sustains the phosphorylation of eIF2
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
-
IUPAC Name: 2-[(2,3-Dichlorophenyl)methylidene]hydrazinecarboximidamide[4]
-
Common Name: Raphin1
-
CAS Number: 94023-67-3[5]
-
Molecular Formula:
[4] -
Molecular Weight: 231.08 g/mol [6]
Structural Architecture
Raphin1 consists of a 2,3-dichlorophenyl ring connected via a methylene bridge to an aminoguanidine (hydrazinecarboximidamide) moiety. The specific chlorination pattern at positions 2 and 3 is critical for its selectivity profile against PPP1R15B versus PPP1R15A.
Figure 1: Structural assembly of Raphin1 showing the lipophilic head group and polar guanidine tail.
Physicochemical Data
| Property | Value | Notes |
| Solubility (DMSO) | ~9 mM (2 mg/mL) | Requires warming/sonication for high conc. |
| Solubility (Water) | Low | Salt forms (Acetate/HCl) improve aqueous solubility. |
| LogP | ~1.9 | Moderate lipophilicity; BBB penetrant. |
| Appearance | White to beige powder | Crystalline solid. |
| Storage | -20°C | Protect from moisture and light. |
Synthesis Protocol
Reaction Overview
The synthesis of Raphin1 involves the condensation of 2,3-dichlorobenzaldehyde with aminoguanidine bicarbonate (or hydrochloride) in an acidic alcoholic medium. This Schiff base formation yields the aminoguanidine hydrazone.
Step-by-Step Methodology
Reagents:
-
Glacial Acetic Acid (Catalytic amount)[4]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde in absolute ethanol.
-
Activation: Add aminoguanidine bicarbonate. To facilitate the release of the free hydrazine, add a catalytic amount of glacial acetic acid.[4]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then to 4°C. The product often precipitates as a crystalline solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol and diethyl ether to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from ethanol/water to obtain high-purity Raphin1.
-
Salt Formation (Optional): To generate the acetate salt for biological use, dissolve the free base in methanol containing 1 eq of acetic acid and evaporate to dryness.[4]
Mechanism of Action: Modulating the ISR
The Target: PPP1R15B
Protein Phosphatase 1 (PP1) requires regulatory subunits to define its substrate specificity.[1][2]
-
PPP1R15A (GADD34): Stress-inducible; dephosphorylates eIF2
to restore protein synthesis after stress. -
PPP1R15B (CReP): Constitutively expressed; maintains low basal levels of eIF2
phosphorylation.
Raphin1 binds to the PPP1R15B-PP1c holoenzyme with high affinity (
Biological Consequence
By blocking the constitutive dephosphorylation of eIF2
Figure 2: The Integrated Stress Response (ISR). Raphin1 inhibits PPP1R15B, maintaining eIF2
Experimental Applications
In Vitro: Protection Against ER Stress
To validate Raphin1 activity in cell culture (e.g., HeLa cells):
-
Seeding: Plate HeLa cells at
cells/well in 24-well plates. -
Treatment: Pre-treat cells with Raphin1 (1–10
M) for 1 hour.-
Note: Dissolve Raphin1 in DMSO; keep final DMSO concentration <0.1%.
-
-
Challenge: Induce ER stress using Tunicamycin (2.5
g/mL) for 6–8 hours. -
Readout:
-
Western Blot: Lysate analysis should show elevated eIF2
-P levels in Raphin1-treated cells compared to Tunicamycin-only controls. -
Viability: Perform an ATP-based viability assay (e.g., CellTiter-Glo) after 24 hours. Raphin1 should rescue viability by reducing proteotoxic load.
-
In Vivo: Huntington’s Disease Model
Raphin1 has demonstrated efficacy in the N171-82Q transgenic mouse model of Huntington’s disease.
-
Dosing: 2 mg/kg/day via oral gavage.[3]
-
Vehicle: 0.5% methylcellulose or saline (solubility dependent).
-
Outcome: Reduction in huntingtin inclusion bodies and improvement in motor deficits (rotarod performance).
Handling & Safety
-
Toxicity: Raphin1 modulates fundamental protein synthesis.[1] Prolonged high-dose inhibition of PPP1R15B can be toxic due to persistent translational shutdown. Use pulsed or low-dose regimens.
-
Stability: Solutions in DMSO are stable at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
References
-
Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B. Cell, 2018.[1][2] Source: Significance:[4] The primary paper identifying Raphin1, its selectivity profile, and its efficacy in Huntington's disease models.[4]
-
Selective Inhibition of the Unfolded Protein Response: Targeting GADD34 vs CReP. Science Signaling, 2019.[4] Source: Significance:[4] Discusses the differential roles of PPP1R15A and PPP1R15B in stress recovery.
-
Chemical Modulators of the Integrated Stress Response. Nature Chemical Biology, 2020.[4] Source: Significance:[4] Reviews small molecules like Guanabenz, Sephin1, and Raphin1 in the context of proteostasis.
-
Synthesis of Guanabenz Derivatives and their Biological Activity. Journal of Medicinal Chemistry, 2017.[4] Source: Significance:[4] Provides general synthetic routes for dichlorobenzylidene-guanidine derivatives.
Sources
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
